molecular formula C10H22O2Si B12110069 Cyclopentyldiethoxy methylsilane

Cyclopentyldiethoxy methylsilane

Cat. No.: B12110069
M. Wt: 202.37 g/mol
InChI Key: RJAXOUUONIIIER-UHFFFAOYSA-N
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Description

Cyclopentyldiethoxy methylsilane is an organosilicon compound with the molecular formula C10H22O2Si. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a cyclopentyl group, two ethoxy groups, and a methylsilane group, making it a valuable reagent in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyldiethoxy methylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon hydride is added across a carbon-carbon multiple bond. This reaction is typically catalyzed by platinum-based catalysts such as Speier’s or Karstedt’s catalysts . The reaction conditions often include mild temperatures and the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods: In industrial settings, the production of this compound may involve the reaction of cyclopentylmagnesium bromide with diethoxymethylsilane in the presence of a catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyldiethoxy methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopentyldiethoxy methylsilane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyldiethoxy methylsilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application, such as the formation of siloxane linkages in polymer chemistry or the modification of biomolecules in medicinal chemistry .

Comparison with Similar Compounds

  • Cyclopentylmethyl-diethoxy-methylsilane
  • Cyclopentylmethylsilane
  • Diethoxymethylsilane

Comparison: Cyclopentyldiethoxy methylsilane is unique due to the presence of both cyclopentyl and diethoxy groups, which provide distinct reactivity and stability compared to similar compounds. For instance, cyclopentylmethylsilane lacks the ethoxy groups, making it less versatile in certain reactions. Diethoxymethylsilane, on the other hand, does not have the cyclopentyl group, which can limit its applications in specific synthetic pathways .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

cyclopentyl-diethoxy-methylsilane

InChI

InChI=1S/C10H22O2Si/c1-4-11-13(3,12-5-2)10-8-6-7-9-10/h10H,4-9H2,1-3H3

InChI Key

RJAXOUUONIIIER-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1CCCC1)OCC

Origin of Product

United States

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